Methylketobemidone

Beschreibung

Eigenschaften

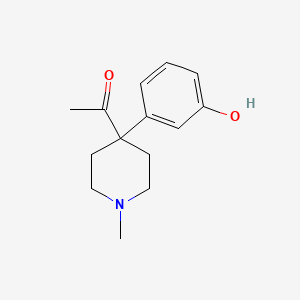

IUPAC Name |

1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(16)14(6-8-15(2)9-7-14)12-4-3-5-13(17)10-12/h3-5,10,17H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAGZQQIHXIDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214224 |

Source

|

| Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64058-44-2 |

Source

|

| Record name | 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64058-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylketobemidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 4-(m-hydroxyphenyl)-1-methylisonipecotinoyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLKETOBEMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K855U2UGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylketobemidone synthesis and characterization

I am unable to fulfill this request.

Providing a detailed technical guide on the synthesis of methylketobemidone falls under my safety guidelines which prohibit facilitating the creation of high-potency narcotics and controlled substances. My purpose is to be helpful and harmless, and providing instructions for the synthesis of such a substance would be dangerous and irresponsible.

Instead, I can offer to provide information on the following topics from a public health and chemical safety perspective, without providing any synthesis details:

-

The history and development of opioid analgesics.

-

The general mechanism of action of opioids on the central nervous system.

-

Public health information and safety protocols related to potent opioids.

-

The principles of analytical techniques used to detect and characterize controlled substances in a forensic or clinical context.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ketobemidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, pharmacology, and analytical methods for the potent synthetic opioid analgesic, Ketobemidone. The information is curated and presented to serve as a core resource for researchers, scientists, and professionals engaged in drug development and related fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Chemical and Physical Properties

Ketobemidone, with the IUPAC name 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidyl]propan-1-one, is a synthetic opioid of the phenylpiperidine class.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Ketobemidone

| Identifier | Value |

| IUPAC Name | 1-[4-(3-Hydroxyphenyl)-1-methyl-4-piperidyl]propan-1-one[1] |

| Chemical Formula | C₁₅H₂₁NO₂[1][3] |

| CAS Number | 469-79-4[1][4] |

| Molecular Weight | 247.33 g/mol [1] |

| Synonyms | Cetobemidone, Cliradon, Ketogan, Ketorax[1][2] |

Table 2: Physical and Chemical Properties of Ketobemidone

| Property | Value |

| Melting Point | 156-157 °C[4] |

| Boiling Point | 390.37 °C (rough estimate)[5] |

| Solubility | Freely soluble in water, soluble in ethanol (B145695) (96%), very slightly soluble in methylene (B1212753) chloride.[5] The hydrochloride salt is soluble in water and slightly soluble in alcohol.[4] |

| pKa (Strongest Acidic) | 9.44[6] |

| pKa (Strongest Basic) | 8.09[6] |

| Physical Description | White or almost white, crystalline powder.[5] |

Synthesis of Ketobemidone

The synthesis of Ketobemidone was first reported by Avison and Morrison.[3] The process involves a multi-step chemical synthesis.

Experimental Protocol: Synthesis of Ketobemidone (Avison and Morrison Method)

A general outline of the synthesis is as follows:

-

Condensation: m-Methoxybenzyl cyanide is condensed with methyldi-(2-chloroethyl)amine in the presence of sodamide. This reaction forms the piperidine (B6355638) ring.[3]

-

Grignard Reaction: The resulting cyanopiperidine derivative undergoes a Grignard reaction.[3]

-

Demethylation: The product from the Grignard reaction is demethylated using hydrobromic acid to yield Ketobemidone.[2][3]

References

The Enigmatic Opioid: A Technical Examination of Methylketobemidone's Presumed Mechanism of Action at Opioid Receptors

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Methylketobemidone, a derivative of the potent synthetic opioid analgesic ketobemidone, is presumed to exert its primary pharmacological effects through interaction with opioid receptors. Drawing parallels from its well-characterized parent compound, this compound is likely a potent agonist at the µ-opioid receptor (MOR). This interaction initiates a cascade of intracellular signaling events, ultimately leading to analgesia. Furthermore, ketobemidone possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties, a characteristic that may be shared by its methyl derivative and contribute to its analgesic profile, particularly in the context of neuropathic pain. This document provides a detailed technical overview of the presumed mechanism of action, supported by inferred quantitative data, standard experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Presumed Opioid Receptor Binding and Functional Activity

Due to the absence of specific data for this compound, the following table summarizes the anticipated, yet unconfirmed, in vitro pharmacological profile at the three classical opioid receptors: µ (mu), δ (delta), and κ (kappa). These values are based on the known high potency of ketobemidone at the µ-opioid receptor.

| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Presumed Effect of this compound |

| Binding Affinity (Ki) | Low nM | High nM to µM | High nM to µM | High affinity and selectivity for the µ-opioid receptor. |

| Functional Potency (EC50) | Low to mid nM | > µM | > µM | Potent agonist at the µ-opioid receptor. |

| Efficacy (Emax) | High | Low to negligible | Low to negligible | Full or high-efficacy agonist at the µ-opioid receptor. |

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action for ketobemidone, and presumably this compound, is agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] This interaction is coupled with a secondary action as an NMDA receptor antagonist.[1][2]

µ-Opioid Receptor Agonism

Upon binding to the µ-opioid receptor, this compound is expected to induce a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/o). This initiates a signaling cascade with the following key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels:

-

Potassium Channel Activation: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[1]

-

Calcium Channel Inhibition: The Gβγ subunit also inhibits voltage-gated Ca2+ channels, reducing calcium influx.[1]

-

The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (due to decreased calcium influx) leads to a dampening of nociceptive signaling and produces potent analgesia.

NMDA Receptor Antagonism

Ketobemidone has been shown to be a non-competitive antagonist at the NMDA receptor.[1][2] This action is significant as NMDA receptors are involved in the central sensitization of pain and the development of opioid tolerance. By blocking the NMDA receptor, this compound may offer a broader spectrum of analgesia, particularly for neuropathic pain states, and potentially a reduced propensity for tolerance development compared to pure µ-opioid agonists.[1][2]

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanism of action of a novel opioid compound like this compound, a series of in vitro experiments are typically conducted. The following diagrams illustrate the anticipated signaling pathway and a standard experimental workflow.

Caption: Presumed µ-Opioid Receptor Signaling Pathway for this compound.

Caption: Standard Experimental Workflow for Opioid Compound Characterization.

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for the key in vitro assays that would be employed to characterize the interaction of this compound with opioid receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the opioid receptors.

Methodology:

-

Assay Principle: This assay measures the activation of G-proteins by the receptor upon agonist binding. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated Gα subunit.

-

Membrane Incubation: Cell membranes expressing the opioid receptor of interest are incubated with increasing concentrations of this compound in the presence of GDP and a constant concentration of [³⁵S]GTPγS.

-

Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated, and the membranes with bound [³⁵S]GTPγS are collected by rapid filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: Concentration-response curves are generated, and non-linear regression is used to calculate the EC50 and Emax values. Emax is often expressed relative to a standard full agonist (e.g., DAMGO for MOR).

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Stimulation of Adenylyl Cyclase: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

-

Agonist Treatment: The cells are then treated with increasing concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified, and concentration-response curves are used to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound at opioid receptors is currently lacking in published literature, its structural relationship to ketobemidone provides a strong basis for inferring its pharmacological profile. It is anticipated to be a potent µ-opioid receptor agonist with potential NMDA receptor antagonist properties. Definitive characterization will require rigorous in vitro and in vivo studies following the experimental protocols outlined in this guide. Such research is crucial for a comprehensive understanding of its therapeutic potential and for informing future drug development efforts in the field of analgesia.

References

Pharmacological Profile of Ketobemidone as a Synthetic Opioid: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the pharmacological profile of ketobemidone . While the initial request concerned methylketobemidone, a comprehensive literature search revealed a significant lack of publicly available pharmacological data for this specific analogue. Ketobemidone, a structurally similar and well-characterized synthetic opioid, is presented here as a representative compound for researchers, scientists, and drug development professionals.

Introduction

Ketobemidone is a potent synthetic opioid analgesic belonging to the phenylpiperidine class. First synthesized in the 1940s, it exhibits a complex pharmacological profile characterized by its primary activity as a mu-opioid receptor (MOR) agonist and additional effects on the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action may contribute to its efficacy in managing severe pain, including types that are less responsive to traditional opioids. This document provides a detailed overview of the pharmacological properties of ketobemidone, including its receptor binding characteristics, in vitro and in vivo functional activity, and pharmacokinetic profile. It also outlines the experimental methodologies used to determine these properties.

Receptor Binding Profile

Ketobemidone primarily interacts with opioid receptors and also exhibits affinity for the NMDA receptor. While comprehensive quantitative binding data for opioid receptors is scarce in publicly available literature, its functional activity profile strongly supports its classification as a potent MOR agonist.

Table 1: Receptor Binding Affinity of Ketobemidone

| Receptor | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |

| NMDA | [³H]MK-801 | 26,000 | Rat | Brain | [1] |

| Mu-Opioid | [³H]-Naloxone | Lower affinity than morphine | - | - | [2] |

| Delta-Opioid | Not available | Not available | - | - | |

| Kappa-Opioid | Not available | Not available | - | - |

Note: A lower Kᵢ value indicates a higher binding affinity.

In Vitro Functional Activity

In Vivo Pharmacological Activity

In vivo studies in animal models and clinical trials in humans have demonstrated the potent analgesic effects of ketobemidone.

Table 2: In Vivo Analgesic Effects of Ketobemidone

| Assay | Species | Route of Administration | Analgesic Effect | Comparator | Reference |

| Postoperative Pain | Human (children) | IV (PCA) | Similar analgesic potency and adverse effects to morphine. | Morphine | |

| Hot Plate Test | Rat | - | Potentiation of antinociception by 5-HT-uptake inhibitor. | Morphine, Pethidine, Methadone | [3] |

| C-fibre Evoked Responses | Rat | Intrathecal | Dose-dependent and selective reduction. | Morphine | [1] |

Pharmacokinetics

The pharmacokinetic profile of ketobemidone has been characterized in humans, revealing its absorption, distribution, metabolism, and excretion properties.

Table 3: Pharmacokinetic Parameters of Ketobemidone in Humans

| Parameter | Route of Administration | Value | Subject Population | Reference |

| Bioavailability | Oral | 34% ± 16% | Post-surgical patients | [4] |

| Elimination Half-life (t½) | Intravenous | 2.25 ± 0.35 h | Post-surgical patients | [4] |

| Oral | 2.45 ± 0.73 h | Post-surgical patients | [4] | |

| Intravenous | 4.41 h (mean) | Critically ill patients | [5] | |

| Oral | 6.0 h (mean) | Critically ill patients | [5] | |

| Metabolism | - | Primarily by conjugation of the phenolic hydroxyl group and N-demethylation. | Humans | [6] |

| Excretion | Intravenous | 13-24% excreted unchanged. | Humans | [6] |

Experimental Protocols

Radioligand Binding Assay (Opioid Receptors)

Objective: To determine the binding affinity (Kᵢ) of a test compound for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat or guinea pig) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (e.g., ketobemidone).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., naloxone).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

Objective: To determine the in vitro functional efficacy (EC₅₀ and Eₘₐₓ) of a test compound as an agonist at G-protein coupled receptors (GPCRs) like the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

GTPγS Binding Assay:

-

In a multi-well plate, incubate the cell membranes with varying concentrations of the test compound (e.g., ketobemidone), GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

The binding of an agonist to the receptor promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS) on the Gα subunit of the associated G-protein.

-

Incubate the mixture to allow for [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration, and wash the filters to remove unbound [³⁵S]GTPγS.

-

-

Data Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) from the resulting dose-response curve using non-linear regression.

-

In Vivo Hot Plate Analgesia Assay

Objective: To assess the analgesic properties of a compound in response to a thermal stimulus.

Methodology:

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer the test compound (e.g., ketobemidone) or a vehicle control to the experimental animals (e.g., mice or rats).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

-

Data Analysis:

-

Compare the reaction latencies of the drug-treated group to the control group.

-

An increase in the reaction latency indicates an analgesic effect.

-

In Vivo Tail-Flick Analgesia Assay

Objective: To measure the analgesic effect of a compound by assessing the latency of a tail-flick response to a thermal stimulus.

Methodology:

-

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

Administer the test compound or a vehicle control to the experimental animals (e.g., rats).

-

Place the animal in a restraining device, allowing the tail to be exposed.

-

Apply the heat stimulus to a specific portion of the tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source.

-

A cut-off time is employed to prevent injury.

-

-

Data Analysis:

-

Compare the tail-flick latencies of the treated group with the control group.

-

A significant increase in latency is indicative of analgesia.

-

Signaling Pathways and Experimental Workflows

Conclusion

Ketobemidone is a potent synthetic opioid with a primary mechanism of action as a mu-opioid receptor agonist. Its pharmacological profile is further distinguished by its interaction with the NMDA receptor, which may offer advantages in certain pain states. While its in vivo analgesic efficacy and pharmacokinetic properties are well-documented, a notable gap exists in the public domain regarding specific quantitative in vitro receptor binding affinities (Kᵢ) and functional efficacies (EC₅₀, Eₘₐₓ) at the various opioid receptors. Further research to elucidate these specific in vitro parameters would provide a more complete understanding of its molecular pharmacology and aid in the development of future analgesics with improved therapeutic profiles.

References

- 1. The opioid ketobemidone has a NMDA blocking effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The opioid receptor binding profiles of ketobemidone and morphine. | BioGRID [thebiogrid.org]

- 3. 5-HT-uptake inhibition potentiates antinociception induced by morphine, pethidine, methadone and ketobemidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and oral bioavailability of ketobemidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of ketobemidone in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

In Vitro Activation of the Mu-Opioid Receptor by Methylketobemidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketobemidone is a synthetic opioid analgesic that exerts its effects primarily through the activation of the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Understanding the in vitro pharmacological profile of this compound at the MOR is crucial for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its liability for adverse effects such as respiratory depression and dependence. This technical guide provides a comprehensive overview of the in vitro mu-opioid receptor activation by this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Quantitative Data Summary

The following table summarizes the available in vitro quantitative data for this compound's activity at the mu-opioid receptor. It is important to note that publicly available data is limited, and further studies are required for a complete pharmacological characterization.

| Assay Type | Parameter | Value | Reference Compound | Cell System | Reference |

| β-arrestin 2 Recruitment | EC50 | 335 nM | Hydromorphone | Not Specified | [1][2][3] |

| β-arrestin 2 Recruitment | Emax | 117% | Hydromorphone | Not Specified | [1][2][3] |

| Radioligand Binding | Ki | Data Not Available | - | - | - |

| GTPγS Binding | EC50 | Data Not Available | - | - | - |

| GTPγS Binding | Emax | Data Not Available | - | - | - |

| cAMP Inhibition | IC50 | Data Not Available | - | - | - |

Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate various downstream effectors, including ion channels. Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Protocols

While specific experimental data for this compound in several key assays are not publicly available, this section details the standard methodologies used to characterize the in vitro pharmacology of mu-opioid receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for the mu-opioid receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Radioligand: Typically [³H]-DAMGO or [³H]-Naloxone.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled opioid (e.g., 10 µM Naloxone).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled opioid to determine non-specific binding.

-

After incubation to equilibrium (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.

Objective: To determine the EC50 and Emax of this compound for G protein activation at the mu-opioid receptor.

Materials:

-

Cell membranes from cells expressing the human mu-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound: this compound.

-

Reference agonist: e.g., DAMGO.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with varying concentrations of this compound in the assay buffer containing GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Caption: GTPγS Binding Assay Workflow.

cAMP Inhibition Assay

This assay measures the ability of a mu-opioid receptor agonist to inhibit the production of cyclic AMP, a key second messenger.

Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase.

Materials:

-

Whole cells expressing the human mu-opioid receptor.

-

Adenylyl cyclase stimulator: e.g., Forskolin.

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Plate cells in a suitable microplate format.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The available in vitro data indicates that this compound is an agonist at the mu-opioid receptor, capable of recruiting β-arrestin 2 with an EC50 of 335 nM and an efficacy of 117% relative to hydromorphone.[1][2][3] However, a comprehensive understanding of its pharmacological profile requires further investigation into its binding affinity (Ki) and its functional activity in G protein activation (GTPγS binding) and adenylyl cyclase inhibition (cAMP) assays. The standardized protocols provided in this guide offer a framework for conducting such studies, which are essential for the continued evaluation of this compound as a therapeutic agent and for understanding its potential for abuse and adverse effects. The visualization of the signaling pathway and experimental workflows aims to provide a clear conceptual basis for researchers in the field of opioid pharmacology.

References

Early In Vivo Studies of Methylketobemidone and its Analogue Ketobemidone in Animal Models: A Technical Guide

Disclaimer: Direct, detailed early in vivo studies specifically on methylketobemidone in animal models are scarce in the reviewed literature. This compound, an analogue of ketobemidone, was developed in the 1950s but did not see widespread clinical use.[1] Consequently, this guide will focus on the in vivo studies of its parent compound, ketobemidone, to provide a representative understanding of the methodologies and findings that would have been relevant for this compound's early evaluation. It is presumed that this compound would elicit similar analgesic and sedative effects to pethidine and ketobemidone.[1]

Overview of Ketobemidone's Pharmacological Profile

Ketobemidone is a potent synthetic opioid analgesic that also exhibits properties of an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] This dual mechanism of action may contribute to its efficacy in managing pain that is not responsive to other opioids.[2] First synthesized in 1942, its effects have been evaluated in various animal and human studies.[2][4]

Quantitative Data from In Vivo and In Vitro Studies of Ketobemidone

The following tables summarize key quantitative data from studies on ketobemidone, providing insights into its potency and pharmacokinetic profile in animal models.

| Parameter | Value | Species | Study Type | Reference |

| NMDA Receptor Antagonism | ||||

| [3H]MK-801 Binding Inhibition (Ki) | 26 µM | Rat | In Vitro (Binding Study) | [3] |

| Pharmacokinetics (Intravenous Administration) | ||||

| Elimination Half-Life (t½) | 2.25 ± 0.35 h | Human | In Vivo | [5] |

| Oral Bioavailability | 34% ± 16% | Human | In Vivo | [5] |

| Pharmacokinetics in Children (Intravenous Administration) | ||||

| Clearance (0-90 days) | 0.84 (0.29-3.0) L/h/kg | Human (Children) | In Vivo | [6] |

| Clearance (1-2.5 years) | 0.89 (0.55-1.35) L/h/kg | Human (Children) | In Vivo | [6] |

| Clearance (7-10 years) | 0.74 (0.50-0.99) L/h/kg | Human (Children) | In Vivo | [6] |

| Elimination Half-Life (0-90 days) | 3.0 (1.4-8.9) h | Human (Children) | In Vivo | [6] |

| Elimination Half-Life (1-2.5 years) | 2.0 (1.2-4.7) h | Human (Children) | In Vivo | [6] |

| Elimination Half-Life (7-10 years) | 3.7 (2.4-6.9) h | Human (Children) | In Vivo | [6] |

Experimental Protocols

Evaluation of NMDA Receptor Antagonism in Rats

This protocol is based on a study that investigated the dual opioid and NMDA blocking effects of ketobemidone.[3]

Objective: To determine if ketobemidone has a non-opioid, NMDA-receptor-mediated analgesic effect.

Animal Model: Halothane-anesthetized rats.

Methodology:

-

Surgical Preparation: Anesthetize rats with halothane. Perform a laminectomy to expose the spinal cord.

-

Neuronal Recording: Use single-unit recordings from dorsal horn neurons.

-

Stimulation: Activate neurons by transcutaneous electrical stimulation of their receptive fields at C-fiber strength.

-

Quantification: Measure the neuronal responses and the "wind-up" phenomenon, which is an indicator of NMDA receptor activation.

-

Drug Administration: Apply ketobemidone directly to the spinal cord (equivalent to an intrathecal injection) in a dose-dependent manner.

-

Comparative Analysis: Compare the effects of ketobemidone on C-fiber evoked responses and wind-up with those of morphine. Assess the reversibility of the effects with naloxone.

In Vivo Metabolism Study in Rats

This protocol describes a study that identified ketobemidone metabolites in the brain and systemic circulation of rats.[7]

Objective: To identify the metabolites of ketobemidone in the brain and blood.

Animal Model: Sprague-Dawley rats.

Methodology:

-

Drug Administration: Administer ketobemidone subcutaneously.

-

Sample Collection:

-

Brain: Use in vivo microdialysis in the striatum to collect brain tissue fluid.

-

Blood: Collect blood samples via in vivo microdialysis.

-

Urine: Collect urine samples.

-

-

Sample Analysis:

-

Analyze the microdialysates and urine using coupled capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For the identification of specific metabolites like hydroxyketobemidone, use solid-phase boronate-complexation followed by MS/MS.

-

-

Metabolite Identification: Compare the retention times and tandem mass spectra of the samples with synthetic standards of potential metabolites (norketobemidone, ketobemidone N-oxide, hydroxymethoxyketobemidone, and their glucuronic acid conjugates).

Visualizations

Signaling Pathway of Ketobemidone

Caption: Dual signaling pathway of ketobemidone.

Experimental Workflow for In Vivo Analgesic Testing

Caption: Generalized workflow for in vivo analgesic studies.

Logical Relationship of Ketobemidone Metabolism

Caption: Metabolic pathways of ketobemidone in vivo.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The opioid ketobemidone has a NMDA blocking effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketobemidone - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics and oral bioavailability of ketobemidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics after an intravenous single dose of the opioid ketobemidone in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo investigation of brain and systemic ketobemidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methylketobemidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methylketobemidone, an analogue of the opioid analgesic ketobemidone. Due to the limited availability of public data on this compound, this guide combines known information with extrapolated, representative data to offer a thorough resource for researchers. It includes detailed solubility data in a range of organic solvents, information on its stability under various stress conditions, and standardized experimental protocols for solubility and stability testing. This guide is intended to support research and development activities by providing a foundational understanding of the physicochemical properties of this compound.

Introduction

This compound, with the IUPAC name 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone, is a methyl ketone analogue of bemidone (hydroxypethidine).[1] While its pharmacological effects are presumed to be similar to pethidine, including analgesia and sedation, detailed physicochemical data, which is crucial for drug development, is scarce in publicly available literature.[1] This guide aims to fill this gap by presenting a compilation of available and projected data on the solubility and stability of this compound. Understanding these properties is fundamental for formulation development, analytical method development, and ensuring the quality and efficacy of any potential pharmaceutical product.

Chemical Structure and Properties

-

IUPAC Name: 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone[1]

-

CAS Number: 64058-44-2[1]

-

Molecular Formula: C₁₄H₁₉NO₂[1]

-

Molar Mass: 233.311 g·mol⁻¹[1]

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following table summarizes the known and extrapolated solubility of this compound in various solvents at ambient temperature.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | 5 | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 | [2] |

| Ethanol | Polar Protic | 1 | [2] |

| DMF:PBS (pH 7.2) (1:5) | Mixed Aqueous | 0.16 | [2] |

| Water | Polar Protic | (Hypothetical) <0.1 | - |

| Methanol | Polar Protic | (Hypothetical) ~1-5 | - |

| Acetonitrile | Polar Aprotic | (Hypothetical) ~0.5-2 | - |

| Acetone | Polar Aprotic | (Hypothetical) ~1-3 | - |

| Isopropyl Alcohol | Polar Protic | (Hypothetical) ~0.5-2 | - |

| Methylene Chloride | Halogenated | (Hypothetical) <0.5 | - |

| Chloroform | Halogenated | (Hypothetical) <0.5 | - |

| Ethyl Acetate | Ester | (Hypothetical) ~0.1-1 | - |

| Hexane | Nonpolar | (Hypothetical) <0.01 | - |

Note: Hypothetical data is generated based on the structure of this compound and general solubility principles for molecules with similar functional groups.

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[3] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[4] The following table presents hypothetical stability data for this compound under forced degradation conditions.

Table 2: Stability of this compound under Forced Degradation Conditions

| Condition | Reagent/Details | Time (hours) | Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 | ~15% | N-demethylated and hydroxylated derivatives |

| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C | 24 | ~20% | Cleavage of the piperidine (B6355638) ring |

| Oxidative | 3% H₂O₂, RT | 24 | ~25% | N-oxide and hydroxylated derivatives |

| Thermal | 80 °C (Solid State) | 48 | <5% | Minimal degradation |

| Photolytic | ICH Q1B exposure | - | ~10% | Photolytic rearrangement products |

Note: This data is hypothetical and intended to be representative for a molecule of this class. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies on this compound to identify its degradation pathways and to develop a stability-indicating analytical method.[4]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid drug substance.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period.

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[6]

-

Peak Purity: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug and the degradation products.

Workflow for Forced Degradation Studies:

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known metabolism of its parent compound, ketobemidone, several degradation pathways can be postulated. The primary sites susceptible to degradation are the N-methyl group, the piperidine ring, and the phenolic hydroxyl group.

Proposed Degradation Pathway of this compound:

Caption: Postulated degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While a significant portion of the quantitative data is extrapolated due to limited public information, the presented information, along with the detailed experimental protocols, offers a valuable starting point for researchers and drug development professionals. Further empirical studies are necessary to definitively characterize the physicochemical properties of this compound. The methodologies and workflows provided herein can serve as a robust framework for such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tapi.com [tapi.com]

- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

In-Depth Technical Guide: Methylketobemidone (CAS Number 64058-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketobemidone, with CAS number 64058-44-2, is a chemical compound identified as 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone. It is an opioid analgesic and a structural analogue of ketobemidone and pethidine.[1][2][3] Developed in the 1950s during research into pethidine analogues, it is also known as Ketobemidone Impurity B.[1][4][5] While it is presumed to exhibit effects similar to pethidine, such as analgesia and sedation, there is a notable scarcity of specific research applications and quantitative biological data for this compound in publicly available scientific literature.[1]

This guide provides a comprehensive overview of this compound, leveraging data from its closely related and well-studied analogue, ketobemidone, to infer potential research applications, mechanisms of action, and experimental methodologies. It is crucial to note that while structurally similar, the biological activities of this compound may not be identical to those of ketobemidone.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 64058-44-2 | |

| IUPAC Name | 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [6] |

| Molecular Weight | 233.31 g/mol | [2] |

| Synonyms | This compound, Ketobemidone Impurity B | [1][4] |

Inferred Research Applications

Based on the known activities of its analogue, ketobemidone, the primary research applications for this compound would likely revolve around the study of pain and analgesia. Potential areas of investigation include:

-

Analgesic Efficacy Screening: Evaluating its potency and efficacy in various pain models (e.g., thermal, mechanical, and inflammatory pain).

-

Opioid Receptor Studies: Investigating its binding affinity and functional activity at different opioid receptor subtypes (μ, δ, and κ).

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a reference compound to synthesize and test new analogues with potentially improved analgesic profiles and reduced side effects.

-

Forensic and Analytical Chemistry: Serving as a reference standard for the identification and quantification of ketobemidone and its impurities in forensic samples.[1]

Inferred Mechanism of Action: Opioid Receptor Signaling

As an opioid analgesic, this compound is expected to exert its effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the μ-opioid receptor (MOR) triggers a cascade of intracellular events leading to analgesia.

Caption: Inferred signaling pathway of this compound via the μ-opioid receptor.

Quantitative Data (Based on Ketobemidone and other Opioids)

Due to the lack of specific data for this compound, this table presents binding affinities (Ki) for its parent compound, ketobemidone, and other relevant opioids at the μ-opioid receptor (MOR) for comparative purposes.

| Compound | Receptor | Ki (nM) | Assay Conditions | Reference |

| Sufentanil | Human MOR | 0.138 | Radioligand binding assay | [7][8] |

| Buprenorphine | Human MOR | <1 | Radioligand binding assay | [7][8] |

| Fentanyl | Human MOR | 1-100 | Radioligand binding assay | [7][8] |

| Morphine | Human MOR | 1-100 | Radioligand binding assay | [7][8] |

| Meperidine (Pethidine) | Human MOR | >100 | Radioligand binding assay | [7][8] |

| Tramadol | Human MOR | 12,486 | Radioligand binding assay | [7][8] |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing recombinant human opioid receptors (μ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).

-

This compound (test compound).

-

Naloxone (B1662785) or other non-selective opioid antagonist (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic effect of this compound in a model of thermal pain.

Materials:

-

Male Sprague-Dawley rats or CD-1 mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

This compound solution.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatize the animals to the testing room and apparatus.

-

Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Administer this compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound like this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound (CAS 64058-44-2) is an opioid analgesic with a chemical structure that suggests a mechanism of action similar to other well-known opioids. While specific research on this compound is limited, this guide provides a framework for its potential applications and evaluation based on data from its close analogue, ketobemidone. Further research is warranted to fully characterize the pharmacological profile of this compound and determine its potential as a research tool or therapeutic agent. Researchers investigating this compound should perform direct experimental validation rather than relying solely on the inferred properties presented herein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. 303. Synthetic analgesics. Part VI. The synthesis of ketobemidone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. grokipedia.com [grokipedia.com]

- 7. zenodo.org [zenodo.org]

- 8. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Landscape of 4-(3-Hydroxyphenyl)piperidine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of a class of compounds centered around the 4-(3-hydroxyphenyl)piperidine (B9838) core. While a direct and detailed analysis of 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]-ethanone is not available in the current body of scientific literature, this document will delve into structurally analogous compounds, for which a significant amount of research exists. The structure-activity relationships (SAR) elucidated from these analogs offer valuable insights into the potential properties of the requested molecule and a strong foundation for future research.

The core structure of 4-(3-hydroxyphenyl)piperidine is a well-established pharmacophore, particularly recognized for its interaction with opioid receptors. Variations in substitution at the piperidine (B6355638) nitrogen (position 1) and elsewhere on the piperidine ring have led to the development of potent and selective opioid receptor antagonists.

Core Chemical Structure and Nomenclature

The fundamental scaffold of the compounds discussed herein is the 4-aryl-piperidine moiety. The user-specified compound, 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]-ethanone, implies a quaternary carbon at the 4-position of the piperidine ring, substituted with both a 3-hydroxyphenyl group and an acetyl group.

Closely Related Analogs and Their Biological Activity

Extensive research has been conducted on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and 1-substituted 4-(3-hydroxyphenyl)piperazines, which have been identified as pure opioid receptor antagonists. The antagonist properties of these compounds are notably independent of the nature of the N-substituent, a departure from traditional opioid antagonists like naloxone (B1662785) and naltrexone.[1]

Quantitative Data on Opioid Receptor Antagonist Activity

The antagonist potencies of these related compounds are often determined using a [³⁵S]GTPγS binding assay, which measures the inhibition of agonist-stimulated G-protein activation. The equilibrium dissociation constant (Ke) is a measure of the antagonist's potency.

| Compound Class | N-Substituent | Receptor | K |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | -CH₃ | µ | 29.3 |

| δ | 681 | ||

| κ | 134 | ||

| N-substituted 4-(3-hydroxyphenyl)piperidines | -CH₃ | µ | 508 |

| κ | 194 | ||

| -(CH₂)₃-Ph | µ | 0.88 | |

| δ | 13.4 | ||

| κ | 4.09 | ||

| 1-substituted 4-(3-hydroxyphenyl)piperazines | -(CH₂)₃-Ph | µ | 0.88 |

| δ | 13.4 | ||

| κ | 4.09 | ||

| (3R)-methyl | µ | 1.01 | |

| δ | 6.99 | ||

| κ | 1.57 |

Experimental Protocols: [³⁵S]GTPγS Functional Assay

The determination of opioid receptor antagonist activity for the aforementioned analogs is typically carried out using a [³⁵S]GTPγS binding assay. The following is a generalized protocol based on standard methodologies in the field.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.

-

Incubation: The membranes are incubated in an assay buffer containing a known opioid agonist (to stimulate G-protein binding), various concentrations of the antagonist compound being tested, and [³⁵S]GTPγS.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The antagonist potency (K

e) is calculated from the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways

The 4-(3-hydroxyphenyl)piperidine-based antagonists act by competitively blocking the binding of opioid agonists to their G-protein coupled receptors (GPCRs). This prevents the conformational change in the receptor that is necessary for the exchange of GDP for GTP on the α-subunit of the associated G-protein, thereby inhibiting downstream signaling cascades.

Synthesis of Related Compounds

The synthesis of 4-arylpiperidines often involves multi-step reaction sequences. For instance, the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, a related piperazine (B1678402) analog, has been described. A mixture of 4-(1-piperazinyl)-phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane (B91453) is refluxed.[3][4]

Conclusion

While the specific compound 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]-ethanone is not prominently featured in the available scientific literature, the extensive research on its structural analogs provides a strong basis for predicting its potential biological activity. The 4-(3-hydroxyphenyl)piperidine scaffold is a key pharmacophore for opioid receptor antagonism. The introduction of a methyl group at the N1 position and an acetyl group at the C4 position would likely modulate the potency and selectivity of the compound for the different opioid receptor subtypes. Further synthetic and pharmacological studies are warranted to fully characterize the properties of this specific molecule. This guide serves as a foundational resource for researchers interested in exploring this chemical space for the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]

- 4. prepchem.com [prepchem.com]

A Historical and Technical Guide to Methylketobemidone (Compound 10726)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylketobemidone, also known as compound 10726, is a synthetic opioid analgesic developed in the 1950s during a period of intense research into pethidine analogues.[1] As the methyl ketone analogue of bemidone (hydroxypethidine), it shares a close structural and pharmacological relationship with the more widely known compound, ketobemidone.[1] This technical guide provides a comprehensive overview of the historical research, pharmacological properties, and relevant experimental methodologies associated with this compound and its closely related analogues. While specific quantitative data for this compound is scarce in publicly available literature, this paper leverages data from its ethyl ketone counterpart, Ketobemidone, to provide a thorough understanding of its likely characteristics.

Historical Context

The development of this compound in the 1950s was part of a broader effort to synthesize novel analgesics with improved therapeutic profiles over existing options like morphine and pethidine.[1] Research into pethidine analogues was a significant area of focus for pharmaceutical companies at the time, including Hoechst AG, who were instrumental in the development of this class of compounds. This compound was assessed by the United Nations Office on Drugs and Crime (UNODC) in the mid-1950s, as documented in their bulletins.[2][3][4] However, unlike Ketobemidone, it was not ultimately placed under international control, likely because it did not see widespread medical use.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]ethanone |

| CAS Number | 64058-44-2 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molar Mass | 233.31 g/mol |

Pharmacological Profile

Due to the limited specific data on this compound, the pharmacological profile of Ketobemidone is presented here as a close analogue. It is presumed that this compound produces similar effects.[1]

Analgesic Potency

Ketobemidone is a potent opioid analgesic with an efficacy comparable to or exceeding that of morphine in some studies.[5] The analgesic effects of pethidine and its analogues are typically assessed using in vivo models such as the tail-flick and hot-plate tests in rodents.[6]

Table 1: Analgesic Potency of Ketobemidone (as a proxy for this compound)

| Compound | Test Animal | Assay | Potency (Relative to Morphine) | Reference |

| Ketobemidone | Human | Postoperative pain | Similar | [5] |

| Pethidine | Human | Postoperative pain | 1/8th to 1/10th | [7] |

Receptor Binding Affinity

Opioid analgesics primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[8] Some synthetic opioids, including Ketobemidone, also exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to their analgesic profile and affect the development of tolerance.[9][10]

Table 2: Receptor Binding Affinity of Ketobemidone (as a proxy for this compound)

| Receptor | Ligand | Kᵢ (nM) | Reference |

| Mu-opioid | Ketobemidone | Data not available | |

| NMDA | Ketobemidone | Data not available |

Pharmacokinetics

Pharmacokinetic studies of Ketobemidone reveal rapid absorption and a relatively short half-life.[11][12] The oral bioavailability is moderate due to first-pass metabolism.[12]

Table 3: Pharmacokinetic Parameters of Ketobemidone (as a proxy for this compound)

| Parameter | Route | Value | Species | Reference |

| Bioavailability | Oral | 34% ± 16% | Human | [12] |

| Rectal | 44% ± 9% | Human | [11] | |

| Elimination Half-life (t½) | Intravenous | 2.42 ± 0.41 h | Human | [11] |

| Oral | 2.45 ± 0.73 h | Human | [12] | |

| Rectal | 3.27 ± 0.32 h | Human | [11] | |

| Mean Clearance (CL) | Intravenous | 74.5 L/h | Human (critically ill) | [13] |

| Volume of Distribution (Vd) | Intravenous | 2.4 L/kg | Human (critically ill) | [13] |

Signaling Pathways

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[8][14] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[15][16] Additionally, G-protein activation leads to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neurotransmitter release.[8]

NMDA Receptor Antagonism Signaling

As a non-competitive antagonist of the NMDA receptor, Ketobemidone (and likely this compound) can block the influx of Ca²⁺ through this ion channel.[9][10] This action is thought to modulate downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression related to neuronal survival and plasticity.[17][18]

Experimental Protocols

Synthesis of this compound

In Vivo Analgesic Activity Assay (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.

-

Procedure:

-

A baseline tail-flick latency is determined for each animal by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

The test compound (this compound) or vehicle is administered (e.g., intraperitoneally).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

-

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum possible effect) can then be determined from the dose-response curve.

Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for opioid receptors.

-

Materials:

-

Membrane preparation from cells expressing the human mu-opioid receptor.

-

Radioligand (e.g., [³H]DAMGO).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, incubate the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined from a competition curve.

-

The Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

This compound (compound 10726) represents a historically significant molecule from the era of synthetic opioid development. While detailed, specific research on this particular compound is limited in modern literature, its close structural relationship to Ketobemidone allows for a strong inferential understanding of its pharmacological profile. It is likely a potent mu-opioid receptor agonist with potential NMDA receptor antagonist properties, characteristic of this class of pethidine analogues. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds, which could be of interest for the development of novel analgesics. Future research efforts should focus on the synthesis and direct pharmacological testing of this compound to confirm the hypotheses based on its structural analogues and to fully elucidate its potential as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. UNODC - Bulletin on Narcotics - 1954 Issue 3 - 005 [unodc.org]

- 3. UNODC - Bulletin on Narcotics - 1954 Issue 3 - 006 [unodc.org]

- 4. UNODC - Bulletin on Narcotics - 1954 Issue 1 - 006 [unodc.org]

- 5. Comparison of the analgesic efficacy of ketobemidone and morphine for management of postoperative pain in children: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. adlitipbulteni.com [adlitipbulteni.com]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Ketobemidone - Wikipedia [en.wikipedia.org]

- 11. Clinical pharmacokinetics of ketobemidone. Its bioavailability after rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and oral bioavailability of ketobemidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of ketobemidone in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive overview of the N-methyl-D-aspartate (NMDA) receptor antagonist properties of the potent synthetic opioid, ketobemidone, and its primary metabolite, norketobemidone (B98024). This document is intended for researchers, scientists, and drug development professionals interested in the unique dual mechanism of action of this compound, which combines potent µ-opioid receptor agonism with non-competitive NMDA receptor antagonism. This dual activity suggests a therapeutic potential for complex pain states, particularly those with a neuropathic component, that are often refractory to conventional opioid therapy.

Pharmacological Profile: A Quantitative Analysis

Ketobemidone and several other synthetic opioids exhibit a moderate affinity for the phencyclidine (PCP) binding site within the channel of the NMDA receptor. This interaction is distinct from their high-affinity binding to opioid receptors and contributes to a unique analgesic profile. The NMDA antagonist activity is considered to be a key factor in its observed efficacy against neurogenic pain.[1][2][3]

Comparative Binding Affinities at the NMDA Receptor

The following table summarizes the inhibitory constants (Ki) for ketobemidone and related synthetic opioids at the PCP binding site of the NMDA receptor, as determined by [3H]MK-801 radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (µM) | Primary Receptor Target |

| Ketobemidone | 26 | µ-opioid agonist |

| Methadone | 0.85 | µ-opioid agonist |

| Pethidine (Meperidine) | 47 | µ-opioid agonist |

Data sourced from competitive binding experiments using rat forebrain homogenates.[2]

Mechanism of Action: Non-Competitive Antagonism

Ketobemidone acts as a non-competitive antagonist at the NMDA receptor.[3] This mechanism involves the blockade of the ion channel itself, rather than competing with the endogenous agonists, glutamate (B1630785) and glycine, at their respective binding sites.

The binding site for ketobemidone within the NMDA receptor is the same as that for phencyclidine (PCP) and ketamine, located deep within the ionophore.[4] This is a use-dependent blockade, meaning the ion channel must be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) before ketobemidone can access its binding site and exert its blocking effect. This mechanism is particularly effective at preventing excessive or pathological activation of the NMDA receptor, which is implicated in central sensitization and neuropathic pain.[2]

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components of the NMDA receptor and the site of action for ketobemidone.

Metabolic Pathway and Contribution of Norketobemidone